molecular formula C9H17N3O B11728297 3-methoxy-1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine

3-methoxy-1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B11728297
M. Wt: 183.25 g/mol
InChI Key: RQZPGJRMWAVJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Substitution reactions: Introduction of the methoxy and methyl groups can be done through nucleophilic substitution reactions.

    N-alkylation: The N-(2-methylpropyl) group can be introduced using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-methoxy-1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: May exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-phenyl-1H-pyrazol-5-amine
  • 3-methoxy-1-phenyl-1H-pyrazol-4-amine
  • 1-methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine

Uniqueness

3-methoxy-1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3-methoxy-1-methyl-N-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-7(2)5-10-8-6-12(3)11-9(8)13-4/h6-7,10H,5H2,1-4H3

InChI Key

RQZPGJRMWAVJKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CN(N=C1OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.